molecular formula C9H7N3 B11919879 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine CAS No. 80765-93-1

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine

Cat. No.: B11919879
CAS No.: 80765-93-1
M. Wt: 157.17 g/mol
InChI Key: OQDXNWZQYOTALX-UHFFFAOYSA-N
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Description

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles to form the fused ring system . The reaction conditions often include the use of catalysts such as copper salts and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

80765-93-1

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7,8,12-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,9-pentaene

InChI

InChI=1S/C9H7N3/c1-3-7-8(4-1)11-12-6-2-5-10-9(7)12/h1-4,6H,5H2

InChI Key

OQDXNWZQYOTALX-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C(=N1)C3=CC=CC3=N2

Origin of Product

United States

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